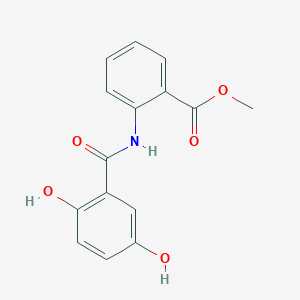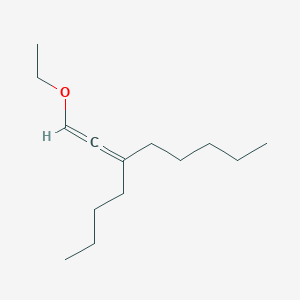
5-(2-Ethoxyethenylidene)decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Ethoxyethenylidene)decane is an organic compound that belongs to the class of alkenes It is characterized by the presence of a long carbon chain with an ethoxyethenylidene group attached to the fifth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethenylidene)decane can be achieved through several methods. One common approach involves the reaction of decane with ethoxyethene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product.
化学反应分析
Types of Reactions
5-(2-Ethoxyethenylidene)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents, such as bromine (Br2), can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
5-(2-Ethoxyethenylidene)decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2-Ethoxyethenylidene)decane involves its interaction with specific molecular targets. The ethoxyethenylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic transformations and non-enzymatic reactions, depending on the context of its use.
相似化合物的比较
Similar Compounds
Decane: A simple alkane with a similar carbon chain length but lacking the ethoxyethenylidene group.
Ethoxyethene: A smaller molecule with the ethoxyethenylidene group but a shorter carbon chain.
Uniqueness
5-(2-Ethoxyethenylidene)decane is unique due to the presence of both a long carbon chain and an ethoxyethenylidene group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
61147-80-6 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
InChI |
InChI=1S/C14H26O/c1-4-7-9-11-14(10-8-5-2)12-13-15-6-3/h13H,4-11H2,1-3H3 |
InChI 键 |
WPZVFLXEXIDAJC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=C=COCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


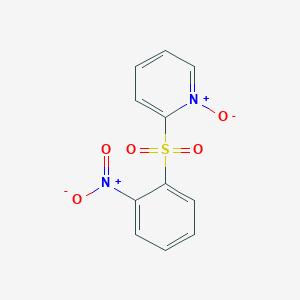

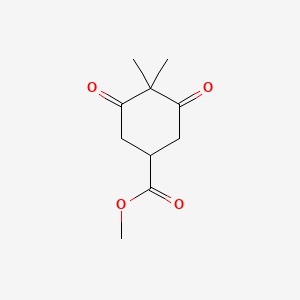

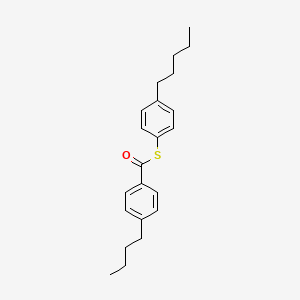
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
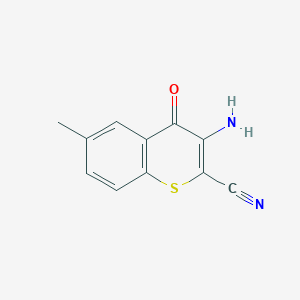
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)

![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
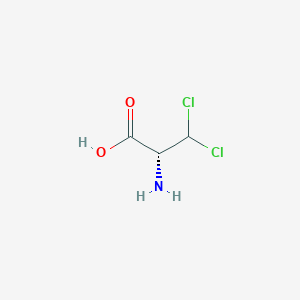
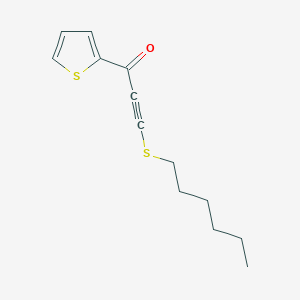
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
